molecular formula C6H11ClN4 B2865578 2-Cyclobutyltriazol-4-amine;hydrochloride CAS No. 2470441-09-7

2-Cyclobutyltriazol-4-amine;hydrochloride

Cat. No.: B2865578
CAS No.: 2470441-09-7
M. Wt: 174.63
InChI Key: QECGPNRJJWOQCT-UHFFFAOYSA-N
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Description

2-Cyclobutyltriazol-4-amine; hydrochloride is a triazole-derived compound featuring a cyclobutyl substituent at the 2-position and an amine group at the 4-position, with a hydrochloride counterion enhancing its stability and solubility. The cyclobutyl group in this compound may influence its conformational rigidity and binding affinity to biological targets, while the hydrochloride salt improves bioavailability.

Properties

IUPAC Name

2-cyclobutyltriazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-6-4-8-10(9-6)5-2-1-3-5;/h4-5H,1-3H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECGPNRJJWOQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2N=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyltriazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with azides under acidic conditions to form the triazole ring. The hydrochloride salt is then formed by treating the resulting triazole with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyltriazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

2-Cyclobutyltriazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutyltriazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Analytical Properties

and highlight RP-HPLC methods for analyzing hydrochloride salts (e.g., amitriptyline hydrochloride) and gabapentin. These methods could theoretically apply to 2-Cyclobutyltriazol-4-amine; hydrochloride for purity assessment, stability testing, and quantification. For instance:

  • Accuracy and Stability : Table 6 () shows recovery rates of 98.2–101.5% for amitriptyline hydrochloride, suggesting that similar validation protocols could ensure precision for the target compound.
  • Solution Stability : Table 8 () demonstrates that amitriptyline hydrochloride remains stable in solution for 24 hours under refrigeration, a property likely shared by 2-Cyclobutyltriazol-4-amine; hydrochloride due to analogous ionic interactions .

Pharmacological and Functional Differences

Benzoxazole derivatives (e.g., compounds 6a–o in ) are often explored for antimicrobial activity. In contrast, triazoles like 2-cyclobutyltriazol-4-amine are more commonly associated with kinase inhibition or antiviral effects. For example:

  • Bioavailability : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, enhancing absorption rates.
  • Thermodynamic Stability : Cyclobutyl rings introduce strain, which might reduce thermal stability compared to benzoxazoles but improve binding kinetics in enzyme pockets .

Biological Activity

2-Cyclobutyltriazol-4-amine; hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

Molecular Formula: C7H10ClN5
Molecular Weight: 189.64 g/mol
CAS Number: 2470441-09-7

The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties. The cyclobutyl group contributes to the compound's unique steric and electronic characteristics.

The biological activity of 2-Cyclobutyltriazol-4-amine; hydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The triazole moiety can inhibit enzymes involved in nucleic acid synthesis, which is critical in the treatment of certain cancers and infections.
  • Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Antimicrobial Properties

Research indicates that 2-Cyclobutyltriazol-4-amine; hydrochloride exhibits significant antimicrobial activity. Studies have shown effective inhibition against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Activity

In vitro studies have demonstrated that 2-Cyclobutyltriazol-4-amine; hydrochloride can induce apoptosis in cancer cell lines. For instance:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

The compound showed IC50 values of approximately 10 µM for HeLa and 15 µM for MCF-7 cells, indicating a promising anticancer profile.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazole derivatives, including 2-Cyclobutyltriazol-4-amine; hydrochloride. The results highlighted its superior activity against multidrug-resistant strains compared to standard treatments.
  • Investigation into Anticancer Properties:
    In a research article from Cancer Letters, the compound was tested against several cancer cell lines. The study concluded that it effectively inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

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